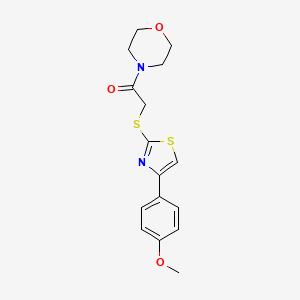

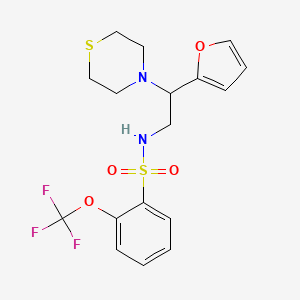

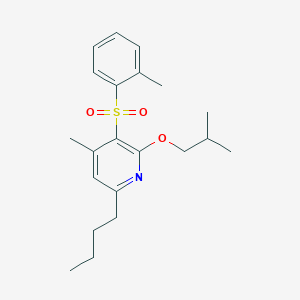

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as FTS, is a small molecule inhibitor of the enzyme PTP1B. This enzyme is involved in regulating insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes and other metabolic disorders.

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have explored the synthesis and reactivity of similar benzenesulfonamide derivatives, highlighting their utility in constructing complex molecular structures. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction demonstrates the chemical versatility of these compounds. This process underscores the role of gold carbenoid chemistry in enabling group migration, thereby enriching the toolbox for synthesizing novel organic compounds (Wang et al., 2014). Additionally, the preparation of 1,2,3-diazaborine derivatives and analogs, which involves reactions of arene aldehydes or ketones with (organosulfonyl)hydrazones, highlights the compound's potential in generating new materials with antibacterial activities. This study not only provides insight into structure-activity relationships but also discusses the nature of the active species, offering a pathway to new antibacterial agents (Grassberger et al., 1984).

Applications in Biochemistry and Medicinal Chemistry

In the realm of biochemistry and medicinal chemistry, the incorporation of benzenesulfonamide frameworks into molecules has been instrumental in the development of inhibitors for various enzymes. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrate the therapeutic potential of such derivatives. These inhibitors block the enzyme in vitro and in vivo, suggesting their utility in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). Furthermore, the development of new ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase inhibitors showcases the compound's applicability in targeting physiologically relevant isoforms associated with diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O4S2/c18-17(19,20)26-15-4-1-2-6-16(15)28(23,24)21-12-13(14-5-3-9-25-14)22-7-10-27-11-8-22/h1-6,9,13,21H,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMSVFQJHMVFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2429698.png)

![4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2429701.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2429702.png)

![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)

![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)